An In-depth Technical Guide to 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Landscape
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine. It is important to note that this compound is not widely documented in publicly available databases, and a specific CAS number has not been definitively assigned. Therefore, this guide has been constructed by leveraging data from structurally similar pyrazole derivatives and established principles of heterocyclic chemistry. The information presented herein is intended to serve as a predictive and instructive resource for researchers and drug development professionals interested in this and related molecular scaffolds.
Molecular Structure and Physicochemical Properties
The foundational structure of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine combines the versatile pyrazole core with key functional groups: a bulky tert-butyl group, a reactive chlorine atom, and a primary amine. These features are anticipated to impart specific physicochemical characteristics that are crucial for its behavior in chemical and biological systems.
Table 1: Predicted Physicochemical Properties of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine and Related Analogs
| Property | Predicted/Reported Value | Structural Analog for Comparison |
| Molecular Formula | C7H12ClN3 | 3-(tert-Butyl)-1H-pyrazol-5-amine: C7H13N3 |
| Molecular Weight | 173.64 g/mol | 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile: 218 g/mol [1] |
| Appearance | Predicted: Off-white to brown solid | 3-(tert-Butyl)-1H-pyrazol-5-amine: Off-white - Brown Solid[2] |
| Melting Point | Predicted: >150 °C | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine: 153-154 °C[3] |
| Boiling Point | Data not available | - |
| Solubility | Predicted: Soluble in organic solvents like methanol, ethanol, DMSO | General pyrazole derivatives |
| pKa | Predicted: Amine (NH2) ~4-5; Pyrazole (NH) ~12-13 | General pyrazole derivatives |
Spectroscopic Characterization
While experimental spectra for the target molecule are not available, predictions can be made based on the analysis of related compounds.[3][4][5]
-
¹H NMR: The spectrum is expected to show a singlet for the tert-butyl protons around 1.3 ppm. The amine protons would likely appear as a broad singlet, and the pyrazole N-H proton as another broad singlet at a higher chemical shift.
-
¹³C NMR: Characteristic signals would include those for the quaternary carbon and methyl carbons of the tert-butyl group, and three distinct signals for the pyrazole ring carbons. The carbon bearing the chlorine atom would be shifted downfield.
-
IR Spectroscopy: Key vibrational bands would be expected for N-H stretching of the amine and pyrazole ring (around 3100-3400 cm⁻¹), C-H stretching of the tert-butyl group (around 2900-3000 cm⁻¹), C=N stretching of the pyrazole ring (around 1600 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the chlorine isotope.
Synthesis and Reactivity
The synthesis of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine can be approached through established methods for constructing substituted pyrazole rings. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the target molecule, a multi-step synthesis starting from readily available precursors is proposed.
Caption: Proposed two-step synthesis of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 5-(tert-Butyl)-1H-pyrazol-3-amine
-
To a solution of pivaloylacetonitrile (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 5-(tert-butyl)-1H-pyrazol-3-amine. A similar procedure has been reported for the synthesis of related aminopyrazoles.[3]
Step 2: Chlorination of 5-(tert-Butyl)-1H-pyrazol-3-amine
-
Dissolve 5-(tert-butyl)-1H-pyrazol-3-amine (1 equivalent) in a chlorinated solvent like dichloromethane or chloroform.
-
Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to afford 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine.
Chemical Reactivity
The reactivity of 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine is dictated by its functional groups:
-
The Amine Group: The primary amine at the C3 position is a key site for further functionalization. It can undergo a variety of reactions such as acylation, alkylation, and sulfonylation.[4] It can also serve as a nucleophile in condensation reactions to form larger heterocyclic systems.
-
The Chlorine Atom: The chlorine at the C4 position can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAAr) reactions, allowing for the introduction of diverse substituents at this position.
-
The Pyrazole Ring: The pyrazole ring itself is aromatic and can undergo electrophilic substitution, although the existing substituents will influence the position of further substitution.
Caption: Key reactive sites on 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine.
Applications in Drug Discovery and Agrochemicals
The pyrazole scaffold is a "privileged structure" in medicinal chemistry and agrochemical research, with a broad spectrum of biological activities.[4][6] The unique combination of substituents in 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine makes it an attractive building block for the synthesis of novel bioactive compounds.
Potential as a Kinase Inhibitor Scaffold
Many kinase inhibitors feature a substituted pyrazole core. The 3-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The tert-butyl group can occupy hydrophobic pockets, while the 4-chloro position provides a vector for further modification to enhance potency and selectivity. Substituted 1H-pyrazol-3-amine derivatives have been investigated as inhibitors of kinases like RIPK1 and FLT3.[7][8]
Agrochemical Potential
Pyrazole derivatives are widely used as herbicides, insecticides, and fungicides. The specific substitution pattern of the target molecule could lead to novel agrochemicals with improved efficacy or a different mode of action.
Synthetic Intermediate
Given its multiple points for diversification, 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine is a valuable intermediate for the construction of complex molecular architectures and combinatorial libraries for high-throughput screening.
Safety and Handling
While a specific safety data sheet (SDS) for 5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine is not available, general precautions for handling similar chlorinated and aminated heterocyclic compounds should be followed.[2][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
Conclusion
5-(tert-Butyl)-4-chloro-1H-pyrazol-3-amine represents a promising yet underexplored chemical entity. This guide, by synthesizing information from related structures, provides a foundational understanding of its properties, a plausible synthetic route, and a perspective on its potential applications. As a versatile building block, it holds significant potential for the development of novel therapeutics and agrochemicals. Further experimental investigation is warranted to fully elucidate its chemical and biological profile.
References
-
SpectraBase. (n.d.). Pyrazole, 3-tert-butyl-5-(4-chlorophenyl)-1-(4-nitrophenyl)-. Retrieved from [Link]
-
NIST. (n.d.). 2,4,6,8,9,10-Hexaoxa-1,3,5,7-tetraarsatricyclo[3.3.1.1(3,7)]decane. In NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
-
Nordic Product Group. (n.d.). CAS No for dangerous substances. Retrieved from [Link]
-
PubMed. (2012, August 3). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]
-
MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
LookChem. (n.d.). 12505-67-8. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-tert-butyl-3-(4-chlorophenyl)-1h-pyrazol-5-amine. Retrieved from [Link]
-
ResearchGate. (2025, October 16). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
PubChem. (n.d.). 3-chloro-1H-pyrazol-4-amine. Retrieved from [Link]
-
PubMed. (2025, October 23). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]
-
RSC Publishing. (n.d.). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Methyl 3-chloro-2-hydroxybenzoate. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2020, May 6). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Retrieved from [Link]
-
Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
